TK216

Description

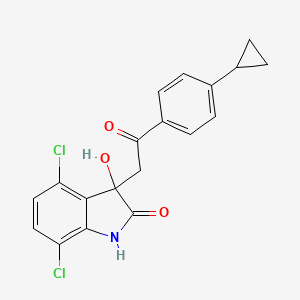

Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloro-3-[2-(4-cyclopropylphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO3/c20-13-7-8-14(21)17-16(13)19(25,18(24)22-17)9-15(23)12-5-3-11(4-6-12)10-1-2-10/h3-8,10,25H,1-2,9H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHNLSHDLKIXOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)C(=O)CC3(C4=C(C=CC(=C4NC3=O)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TK216 Mechanism of Action in Ewing's Sarcoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TK216, a novel small molecule inhibitor, has emerged as a promising therapeutic agent for Ewing's Sarcoma, a rare and aggressive cancer primarily affecting children and young adults. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of TK216, detailing its dual targeting of the oncogenic EWS-FLI1 fusion protein and the microtubule network. This document synthesizes preclinical and clinical data, outlines key experimental methodologies, and visualizes complex biological pathways to serve as a resource for the scientific community.

Introduction to Ewing's Sarcoma and the EWS-FLI1 Oncoprotein

Ewing's Sarcoma is characterized by a specific chromosomal translocation, most commonly t(11;22)(q24;q12), which fuses the Ewing Sarcoma breakpoint region 1 gene (EWSR1) with the Friend leukemia virus integration 1 gene (FLI1). This results in the expression of the aberrant fusion protein, EWS-FLI1, the primary driver of oncogenesis in approximately 85% of cases.[1] EWS-FLI1 functions as an aberrant transcription factor, dysregulating the expression of a multitude of downstream target genes involved in cell proliferation, differentiation, and survival.[1] The exclusive presence of EWS-FLI1 in tumor cells makes it an ideal therapeutic target.

The Dual Mechanism of Action of TK216

TK216 was initially developed as a first-in-class direct inhibitor of the EWS-FLI1 fusion protein. However, recent evidence has unveiled a second, crucial mechanism of action: the destabilization of microtubules. This dual activity contributes to its potent anti-tumor effects and provides a rationale for its synergistic combination with other chemotherapeutic agents.

Inhibition of the EWS-FLI1 Fusion Protein

TK216 is a derivative of the small molecule YK-4-279, which was identified through its ability to directly bind to EWS-FLI1.[2] The primary proposed mechanism for this inhibition is the disruption of the protein-protein interaction between EWS-FLI1 and RNA Helicase A (RHA), a critical co-factor for the transcriptional activity of the fusion protein.[3][4] By interfering with this interaction, TK216 is thought to alter the transcriptional and splicing programs mediated by EWS-FLI1, leading to the suppression of its oncogenic functions.[2]

Microtubule Destabilization

A significant breakthrough in understanding TK216's mechanism of action came from a forward genetics screen designed to identify mechanisms of resistance. This screen revealed that recurrent mutations in the TUBA1B gene, which encodes for α-tubulin, are sufficient to confer resistance to TK216.[5] Further in vitro experiments, including reconstituted microtubule polymerization assays, confirmed that TK216 acts as a microtubule-destabilizing agent.[5] This activity is distinct from that of vinca alkaloids like vincristine, which also target microtubules but through a different binding site. This explains the observed synergy between TK216 and vincristine in preclinical models and clinical settings.[4]

Quantitative Data

Preclinical Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of TK216 in the A673-M1 Ewing's Sarcoma cell line and clones with acquired resistance due to mutations in TUBA1B.

| Cell Line | Genotype | TK216 IC50 (µM) |

| A673-M1 | Parental | ~1 |

| TK216-A | TUBA1B mutant | >10 |

| TK216-B | TUBA1B mutant | >10 |

| TK216-C | TUBA1B mutant | >10 |

| TK216-D | TUBA1B mutant | >10 |

Data adapted from Povedano et al., Cell Chemical Biology, 2022.[5]

Clinical Data: Phase 1/2 Trial (NCT02657005)

The table below presents the key efficacy and safety data from the Phase 1/2 clinical trial of TK216 in patients with relapsed or refractory Ewing's Sarcoma. The recommended Phase 2 dose (RP2D) was determined to be 200 mg/m²/day as a 14-day continuous intravenous infusion in combination with vincristine.[6]

| Parameter | Value |

| Efficacy (at RP2D) | |

| Overall Response Rate (ORR) | 8.1% |

| Complete Response (CR) | 5.4% |

| Stable Disease (SD) | 32.4% |

| Disease Control Rate (DCR) | 40.5% |

| Safety (Most Common Adverse Events, any grade) | |

| Neutropenia | 44.7% |

| Anemia | 29.4% |

| Leukopenia | 29.4% |

| Febrile Neutropenia | 15.3% |

| Thrombocytopenia | 11.8% |

Data from ASCO and JCO publications on the NCT02657005 trial.[6]

Experimental Protocols

Forward Genetics Screen for TK216 Resistance

This experimental workflow was crucial in identifying the microtubule-destabilizing activity of TK216.

Methodology Overview:

-

Cell Line Selection: An Msh2-deficient Ewing's Sarcoma cell line (A673-M1) was utilized to increase the rate of spontaneous mutations.

-

Mutagenesis: Cells were cultured to induce a hypermutable state.

-

Drug Selection: The mutagenized cell population was cultured in the presence of a high concentration of TK216 to select for resistant clones.

-

Clonal Isolation: Individual colonies that survived the drug selection were isolated and expanded.

-

Genomic Analysis: Whole-exome sequencing was performed on the resistant clones and the parental cell line to identify genetic alterations.

-

Data Analysis: Bioinformatic analysis was used to identify recurrent mutations in the resistant clones that were not present in the parental cells.

-

Functional Validation: The identified mutations (e.g., in TUBA1B) were introduced into the parental cell line to confirm their role in conferring resistance to TK216.

In Vitro Microtubule Polymerization Assay

This assay directly assesses the effect of TK216 on microtubule dynamics.

Methodology Overview:

-

Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

-

Reaction Setup: The reaction is initiated by warming the tubulin solution to 37°C in a polymerization buffer containing GTP.

-

Treatment: TK216 or a vehicle control is added to the reaction mixture.

-

Measurement: The extent of microtubule polymerization is measured over time by monitoring the change in light scattering (turbidity) at 340 nm using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: The rate and extent of polymerization in the presence of TK216 are compared to the control to determine its effect on microtubule assembly.

Co-Immunoprecipitation of EWS-FLI1 and RHA

This technique is used to demonstrate the disruption of the EWS-FLI1/RHA complex by TK216.

Methodology Overview:

-

Cell Lysis: Ewing's Sarcoma cells are treated with TK216 or a vehicle control and then lysed to release cellular proteins.

-

Immunoprecipitation: An antibody specific for EWS-FLI1 is added to the cell lysate to capture the EWS-FLI1 protein and any interacting partners.

-

Complex Capture: Protein A/G beads are used to pull down the antibody-protein complexes.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. A western blot is then performed using an antibody against RHA to detect its presence in the immunoprecipitated complex. A reduced amount of RHA in the TK216-treated sample compared to the control indicates disruption of the interaction.

Downstream Effects on EWS-FLI1 Target Gene Expression

TK216, by inhibiting EWS-FLI1, is expected to modulate the expression of its downstream target genes. While a comprehensive transcriptomic analysis of TK216-treated Ewing's Sarcoma cells is not yet publicly available, studies on the parent compound YK-4-279 and EWS-FLI1 knockdown have identified numerous target genes.

Key EWS-FLI1 Target Genes Potentially Affected by TK216:

-

Upregulated by EWS-FLI1 (and thus likely downregulated by TK216): NR0B1, GLI1, CCND1, MYC, CAV1

-

Downregulated by EWS-FLI1 (and thus likely upregulated by TK216): TGFBR2, IGFBP3

Conclusion and Future Directions

TK216 represents a significant advancement in the targeted therapy of Ewing's Sarcoma. Its dual mechanism of action, inhibiting the primary oncogenic driver EWS-FLI1 and simultaneously acting as a microtubule destabilizer, provides a powerful and multifaceted attack on the tumor cells. The clinical data, although from early-phase trials, are encouraging, particularly the observed synergy with vincristine.

Future research should focus on:

-

A more detailed elucidation of the downstream transcriptional consequences of TK216 treatment to identify robust pharmacodynamic biomarkers.

-

Investigation into mechanisms of acquired resistance beyond tubulin mutations.

-

Exploration of TK216 in combination with other therapeutic agents, guided by its known mechanisms of action.

This technical guide provides a solid foundation for researchers and drug developers working to further understand and optimize the therapeutic potential of TK216 in the fight against Ewing's Sarcoma.

References

- 1. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Single Enantiomer of YK-4-279 Demonstrates Specificity in Targeting the Oncogene EWS-FLI1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of TK216: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Target of TK216: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The small molecule TK216 has emerged as a compound of interest in oncology research, initially developed as a targeted inhibitor of the EWS-FLI1 fusion protein, a key driver of Ewing sarcoma. However, recent scientific evidence has unveiled a more complex mechanism of action, pointing towards the microtubule network as a primary target. This guide provides a comprehensive technical overview of the evolving understanding of TK216's molecular interactions, presenting key experimental findings and methodologies. Additionally, to address potential nomenclature confusion with another clinical-stage compound, a detailed section on the distinct molecular target of Onvansertib is included.

TK216: A Molecule with a Dual—and Debated—Target Profile

TK216 was first conceptualized as a pioneering therapeutic agent designed to disrupt the oncogenic activity of the EWS-FLI1 fusion protein.[[“]] This protein, a product of a chromosomal translocation, is a master regulator of gene expression that drives the malignant phenotype in Ewing sarcoma.[[“]] The initial hypothesis centered on TK216's ability to interfere with the crucial protein-protein interaction between EWS-FLI1 and RNA helicase A (RHA), thereby inhibiting its transcriptional function.[[“]]

However, subsequent research has challenged this initial model. Studies have demonstrated that TK216 exhibits potent anti-cancer activity in cell lines that do not express the EWS-FLI1 fusion protein.[2][3] This observation prompted a deeper investigation into its mechanism of action, leading to the discovery that TK216 functions as a microtubule destabilizing agent, with its cytotoxic effects primarily attributed to the disruption of microtubule dynamics.[2][3]

The Originally Proposed Target: EWS-FLI1 Fusion Protein

The initial development of TK216 was based on its purported ability to directly bind to the EWS-FLI1 protein and block its interaction with RHA, a necessary co-factor for its oncogenic function.[[“]] This disruption was believed to inhibit the transcription of EWS-FLI1 target genes, leading to apoptosis in Ewing sarcoma cells.

| Cell Line | Fusion Type | IC50 (µM) | Reference |

| A4573 | EWS-FLI1 | ~0.25 | [4] |

| A673 | EWS-FLI1 | ~0.1 | [4] |

| CADO-ES | EWS-ERG | ~0.28 | [4] |

| RDES | EWS-FLI1 | ~0.49 | [4] |

| TC32 | EWS-FLI1 | ~0.19 | [4] |

| TC71 | EWS-FLI1 | ~0.25 | [4] |

A standard co-immunoprecipitation protocol would be employed to investigate the effect of TK216 on the EWS-FLI1 and RHA interaction.

-

Cell Lysis: Ewing sarcoma cells (e.g., A673) are treated with either DMSO (vehicle control) or varying concentrations of TK216 for a specified duration. Cells are then harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

-

Immunoprecipitation: The cell lysates are pre-cleared with protein A/G-agarose beads. An antibody targeting EWS-FLI1 is then added to the lysates and incubated to allow for the formation of antigen-antibody complexes. Protein A/G-agarose beads are subsequently added to capture these complexes.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with antibodies against both EWS-FLI1 and RHA to detect the presence of the co-immunoprecipitated protein. A diminished RHA signal in the TK216-treated samples compared to the control would suggest a disruption of the interaction.

The Newly Identified Target: α-Tubulin and Microtubule Dynamics

Compelling evidence now indicates that the primary mechanism of TK216's cytotoxicity is through its interaction with the microtubule cytoskeleton.[2][3] Specifically, TK216 acts as a microtubule destabilizing agent, leading to mitotic arrest and apoptosis.[2][3] This mode of action is consistent with the observation that TK216 is effective in cancer cells lacking the EWS-FLI1 fusion protein.

| Assay Type | Cell Line/System | Measurement | Value | Reference |

| Microtubule Polymerization | In vitro turbidity assay | Inhibition | Potent inhibition by (-)-TK216 enantiomer | [2] |

| Cell Viability | A673 (Ewing Sarcoma) | GI50 | Not specified, but potent | [2] |

| Cell Viability | Non-EWS cell lines | GI50 | Active in various cell lines | [2][3] |

This unbiased approach was instrumental in identifying α-tubulin as the target of TK216.[2]

-

Mutagenesis: A population of Ewing sarcoma cells (e.g., A673) is engineered to have a hypermutable state, for instance, by disrupting a DNA mismatch repair gene like MSH2.[2] These cells are then treated with a chemical mutagen (e.g., ethyl methanesulfonate) to induce random point mutations throughout the genome.

-

Selection: The mutagenized cell population is cultured in the presence of a lethal concentration of TK216. Only cells that have acquired a resistance-conferring mutation will survive and proliferate.

-

Isolation and Sequencing: Resistant clones are isolated, and their genomic DNA is sequenced. The sequencing data is compared to the parental cell line to identify mutations that are recurrent in the resistant clones.

-

Validation: The identified mutations (in this case, in the TUBA1B gene encoding α-tubulin) are then introduced into the parental, sensitive cell line to confirm that they are sufficient to confer resistance to TK216.[2]

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.[5][6][7]

-

Reaction Setup: Purified tubulin protein is kept on ice to prevent spontaneous polymerization. A reaction mixture is prepared in a 96-well plate containing a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA), GTP (as an energy source for polymerization), and either DMSO (vehicle control) or varying concentrations of TK216.

-

Initiation of Polymerization: The 96-well plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.

-

Measurement: The absorbance at 340 nm (turbidity) is measured at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes). An increase in turbidity indicates microtubule formation.

-

Data Analysis: The rate and extent of polymerization in the presence of TK216 are compared to the control. A decrease in the rate and final turbidity indicates a microtubule destabilizing activity.

Clarification: Onvansertib, a Selective PLK1 Inhibitor

To prevent any confusion with TK216, it is important to discuss Onvansertib (also known as NMS-P937 or PCM-075), a distinct clinical-stage molecule with a well-defined molecular target: Polo-like Kinase 1 (PLK1).[7][8] PLK1 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[5][8]

Onvansertib is a potent and selective ATP-competitive inhibitor of PLK1.[7][8] By binding to the ATP-binding pocket of PLK1, Onvansertib prevents the phosphorylation of PLK1 substrates, leading to a G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[5]

Quantitative Data: Potency and Selectivity of Onvansertib

| Target | IC50 (nM) | Kinase Panel Selectivity | Reference |

| PLK1 | 2 | Highly selective over PLK2 and PLK3 | [7][8] |

| FLT3 | 510 | >250-fold selective | [8] |

| MELK | 744 | >370-fold selective | [8] |

| CK2 | 826 | >410-fold selective | [8] |

Experimental Protocol: PLK1 Kinase Assay

A typical in vitro kinase assay to determine the IC50 of Onvansertib against PLK1 would be performed as follows:

-

Reaction Components: The assay is conducted in a buffer solution containing recombinant human PLK1 enzyme, a specific peptide substrate for PLK1, and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

Inhibitor Addition: Onvansertib is added to the reaction mixture at a range of concentrations. A DMSO control is also included.

-

Kinase Reaction: The reaction is initiated by the addition of the ATP and allowed to proceed for a specific time at a controlled temperature (e.g., 30°C). During this time, PLK1 phosphorylates the peptide substrate.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated peptide on a filter and measuring the incorporated radioactivity using a scintillation counter.

-

IC50 Calculation: The percentage of kinase inhibition at each Onvansertib concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

Signaling Pathway: Inhibition of PLK1 by Onvansertib

Conclusion

The scientific journey of TK216 highlights a critical aspect of modern drug discovery: the potential for a compound's mechanism of action to be redefined through rigorous, unbiased investigation. While initially developed as a targeted inhibitor of the EWS-FLI1 fusion protein, the preponderance of recent evidence identifies TK216 as a potent microtubule destabilizing agent. This understanding is crucial for its ongoing clinical development and for the design of rational combination therapies. Furthermore, the clear distinction between TK216 and the selective PLK1 inhibitor Onvansertib is essential for the scientific community to avoid ambiguity and to accurately interpret preclinical and clinical data. This guide provides a foundational resource for researchers in the field, summarizing the key data and experimental approaches that have shaped our current understanding of these important anti-cancer agents.

References

- 1. consensus.app [consensus.app]

- 2. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forward Genetic Screens as Tools to Investigate Role and Mechanisms of EMT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo analysis of microtubule destabilizing kinesins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Effect of TK216 on the EWS-FLI1 Fusion Protein

This technical guide provides a comprehensive overview of the small molecule inhibitor TK216, focusing on its mechanism of action, preclinical efficacy, and clinical development related to the EWS-FLI1 fusion protein, the primary oncogenic driver in Ewing Sarcoma.

Introduction

Ewing Sarcoma (ES) is an aggressive bone and soft-tissue cancer predominantly affecting children and young adults.[1] The disease is characterized by a specific chromosomal translocation, most commonly t(11;22), which creates the aberrant EWS-FLI1 fusion protein.[2][3] This oncoprotein acts as a master regulator, driving tumorigenesis by altering transcription and cellular signaling. Given its central role, EWS-FLI1 is a prime therapeutic target. TK216 was developed as a first-in-class small molecule designed to directly inhibit the function of the EWS-FLI1 oncoprotein.[2][4]

Mechanism of Action: An Evolving Understanding

TK216's mechanism of action has been the subject of significant investigation, with recent findings challenging the initial hypothesis.

2.1 The Canonical Model: Inhibition of EWS-FLI1 Protein-Protein Interaction

TK216 was initially designed to function as a direct inhibitor of the EWS-FLI1 fusion protein.[5][6] The proposed mechanism involved TK216 binding to EWS-FLI1 and disrupting its critical interaction with RNA Helicase A (RHA), a protein partner necessary for its oncogenic activity.[2][4][7] This disruption was expected to inhibit the transcription factor's function, leading to a downstream decrease in the expression of EWS-FLI1 target genes, thereby inducing apoptosis and inhibiting tumor cell proliferation.[2][7][8]

2.2 The Revised Model: Microtubule Destabilization

While developed as a direct EWS-FLI1 inhibitor, compelling evidence now indicates that the primary cytotoxic mechanism of TK216 is microtubule destabilization.[3][9][10] Forward genetics screens identified that mutations in TUBA1B, a gene encoding α-tubulin, confer resistance to TK216.[3][10] Subsequent in vitro assays confirmed that TK216 directly impairs microtubule polymerization.[3][10] This finding clarifies why TK216 exhibits anti-cancer activity in cell lines that do not express the EWS-FLI1 fusion protein.[3][9][10] It also provides a mechanistic explanation for the observed clinical synergy between TK216 and vincristine, another microtubule-targeting agent.[3][11] While this is now considered the primary mechanism, it does not entirely exclude the possibility that TK216 also binds to EWS-FLI1 to some extent.[9]

Diagram: TK216's Dual Proposed Mechanisms of Action

Caption: Proposed mechanisms of TK216 action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of TK216.

Table 1: In Vitro Efficacy of TK216

| Cell Line | Cancer Type | Endpoint | Value | Reference |

|---|---|---|---|---|

| A4573 | Ewing Sarcoma | Proliferation | Dose-dependent inhibition (0.03-0.5 µM) | [7] |

| HL-60 | Acute Myeloid Leukemia | IC50 | 0.363 µM | [7] |

| TMD-8 | Diffuse Large B-cell Lymphoma | IC50 | 0.152 µM | [7] |

| DLBCL Lines | Diffuse Large B-cell Lymphoma | Apoptosis | Induced at 500 nM (24-72h) | [7] |

| MV4-11 | Pediatric Leukemia | Cell Cycle | 47% Sub-G1 population | [12] |

| SUP-B15 | Pediatric Leukemia | Cell Cycle | 3.72% Sub-G1 population |[12] |

Table 2: In Vivo Efficacy of TK216 in Xenograft Models

| Model | Cancer Type | Dosage | Duration | Outcome | Reference |

|---|---|---|---|---|---|

| TMD-8 Xenograft | Diffuse Large B-cell Lymphoma | 100 mg/kg (p.o.), twice daily | 13 days | Significant tumor growth inhibition | [7] |

| SK-N-MC Xenograft | Ewing Sarcoma | 25-50 mg/kg, once daily | 37 days | Caused toxicity and treatment-related mortality |[8] |

Table 3: Phase 1/2 Clinical Trial Efficacy in Relapsed/Refractory Ewing Sarcoma (NCT02657005)

| Parameter | Value | Reference |

|---|---|---|

| Recommended Phase 2 Dose (RP2D) | 200 mg/m²/day (14-day continuous IV infusion) | [1][5][6] |

| Efficacy at RP2D (evaluable patients, n=28) | [1] | |

| Complete Response (CR) | 7.1% (2 patients) | [1][5][6] |

| Partial Response (PR) | 3.6% (1 patient) | [5][6] |

| Stable Disease (SD) | 39.3% (14 patients) | [1][5][6] |

| Clinical Benefit Rate (CR+PR+SD) | 46.4% | [1] |

| Median Duration of Stable Disease | 113 days (range 62-213) | [1] |

| 6-Month Progression-Free Survival | 11.9% |[5][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings.

4.1 In Vitro Cytotoxicity Assay (Alamar Blue)

-

Cell Plating: Seed pediatric leukemia cell lines and normal lymphocytes in 96-well plates.

-

Treatment: Treat cells with varying concentrations of TK216 or DMSO as a vehicle control.

-

Incubation: Incubate cells for 72 hours under standard cell culture conditions.

-

Viability Assessment: Add Alamar blue reagent to each well and incubate for an additional 4-6 hours.

-

Data Acquisition: Measure fluorescence or absorbance to determine the percentage of viable cells relative to the control.[12]

4.2 Cell Cycle Analysis (Propidium Iodide Staining)

-

Treatment: Incubate leukemic cells with TK216 (e.g., 1 µM) or DMSO for 24 hours.

-

Fixation: Harvest cells and fix in 70% ethanol for at least 30 minutes at 4°C.

-

Staining: Wash cells with PBS, treat with RNase to prevent RNA staining, and then add propidium iodide (PI) staining solution.

-

Analysis: Analyze the DNA content of the cells using flow cytometry. The sub-G1 peak, representing apoptotic cells with fragmented DNA, is quantified.[13]

Diagram: Workflow for In Vitro TK216 Analysis

Caption: Experimental workflow for in vitro analysis.

4.3 In Vivo Xenograft Tumor Growth Study

-

Cell Implantation: Inject human cancer cells (e.g., TMD-8) subcutaneously into immunocompromised mice.

-

Tumor Growth: Allow tumors to establish and reach a predetermined volume.

-

Treatment Administration: Administer TK216 (e.g., 100 mg/kg, p.o.) or a vehicle control to the mice, typically on a daily or twice-daily schedule.[7]

-

Monitoring: Measure tumor volume and mouse body weight regularly throughout the study period (e.g., 13 days).

-

Endpoint: Euthanize mice when tumors reach a maximum allowed size or at the end of the study. Analyze tumor growth inhibition compared to the control group.[7]

4.4 Clinical Trial Protocol (Phase 1/2 - NCT02657005)

-

Study Design: An open-label, multicenter, first-in-human trial employing a 3+3 dose-escalation design followed by a dose-expansion cohort at the Recommended Phase 2 Dose (RP2D).[1][4][5][6]

-

Patient Population: Adult and pediatric patients (≥ 8 years) with relapsed or refractory Ewing Sarcoma.[1][14]

-

Intervention: TK216 administered as a continuous intravenous infusion over 7, 10, or 14 days in a 21-day cycle.[1][5][6] Vincristine could be added to the treatment regimen after cycle 2 in the escalation phase or from cycle 1 in the expansion phase.[1][5][6]

-

Primary Objectives: To determine the maximum tolerated dose (MTD) and RP2D of TK216.[4]

-

Secondary Objectives: To assess the safety profile, pharmacokinetics, and anti-tumor activity (response rate, duration of response, progression-free survival).[4]

Diagram: Phase 1/2 Clinical Trial Logic

References

- 1. ascopubs.org [ascopubs.org]

- 2. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]

- 3. biorxiv.org [biorxiv.org]

- 4. A phase I, first-in-human, dose escalation study of intravenous TK216 in patients with relapsed or refractory Ewing sarcoma. - ASCO [asco.org]

- 5. ascopubs.org [ascopubs.org]

- 6. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of TK216: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Non-chemotherapy adjuvant agents in TP53 mutant Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TK216 targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. ascopubs.org [ascopubs.org]

- 13. The Small-Molecule E26-Transformation-Specific Inhibitor TK216 Attenuates the Oncogenic Properties of Pediatric Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

The Role of TK216 in Disrupting the EWS-FLI1 and RNA Helicase A Axis in Ewing Sarcoma: A Technical Guide

Introduction

Ewing Sarcoma is an aggressive pediatric cancer of the bone and soft tissues, fundamentally driven by a specific chromosomal translocation.[1] The most common of these, t(11;22)(q24;q12), results in the creation of the EWS-FLI1 fusion protein, an aberrant and oncogenic transcription factor that is the hallmark of the disease.[2][3][4] EWS-FLI1 orchestrates a malignant gene expression program, but its activity is critically dependent on interactions with other cellular proteins. A key partner in this process is RNA Helicase A (RHA), also known as DHX9.[2][4][5] The interaction between EWS-FLI1 and RHA enhances the oncoprotein's transcriptional activity and is crucial for maintaining the cancerous state.[2][5][6]

This dependency presents a unique therapeutic vulnerability. TK216 is a first-in-class small molecule inhibitor developed to specifically target this protein-protein interaction.[7][8] As a derivative of the pioneering compound YK-4-279, TK216 was designed to bind directly to the EWS-FLI1 protein, disrupt its association with RHA, and thereby abrogate its oncogenic function.[3][9][10] This technical guide provides an in-depth overview of the EWS-FLI1/RHA interaction, the mechanism of TK216, associated quantitative data from preclinical and clinical studies, and detailed experimental protocols for studying this critical molecular axis.

The Core Interaction: EWS-FLI1 and RNA Helicase A (RHA)

The EWS-FLI1 oncoprotein functions as a transcriptional activator.[4] Its FLI1 domain binds to DNA, while the EWS portion recruits the cellular machinery necessary for transcription.[4] RHA, a member of the DEXH box helicase family, is an integral component of protein complexes that regulate transcription and RNA splicing.[2][5]

The partnership between EWS-FLI1 and RHA is a cornerstone of Ewing Sarcoma pathogenesis. RHA acts as a transcriptional cofactor, significantly augmenting the function of EWS-FLI1.[2][5] Studies have shown that both EWS-FLI1 and RHA are co-localized on the promoters of EWS-FLI1 target genes.[2][5][11] This interaction enhances the anchorage-independent growth of tumor cells and is vital for tumor maintenance.[2][6][11] The specific binding site for EWS-FLI1 on RHA is located in a unique region (amino acids 630-1020), distinct from the binding sites of other RHA partners, making this interaction an attractive and specific therapeutic target.[5][6]

TK216: Mechanism of Action

TK216 is an investigational agent designed to directly inhibit the EWS-FLI1 oncoprotein.[12][13] The primary hypothesis for its mechanism is the direct binding to EWS-FLI1, which introduces a steric hindrance that blocks the subsequent binding of RHA and other essential protein partners.[7][8][9] By preventing the formation of this functional transcriptional complex, TK216 is intended to halt the expression of genes driving the malignant phenotype, leading to an anti-proliferative effect and the induction of apoptosis in Ewing Sarcoma cells.[3]

It is important to note that while this is the intended on-target mechanism, some recent evidence suggests that TK216 and its parent compound YK-4-279 may also exert anti-cancer activity through off-target effects, including the destabilization of microtubules.[10] This could explain the observed synergy with vincristine, a known microtubule inhibitor.[10][12]

References

- 1. Development of an Ewing sarcoma cell line with resistance to EWS-FLI1 inhibitor YK-4-279 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A small molecule blocking oncogenic protein EWS-FLI1 interaction with RNA helicase A inhibits growth of Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Oncoprotein EWS-FLI1 activity is enhanced by RNA helicase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]

- 8. A phase I, first-in-human, dose escalation study of intravenous TK216 in patients with relapsed or refractory Ewing sarcoma. - ASCO [asco.org]

- 9. oncodaily.com [oncodaily.com]

- 10. TK216 targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ascopubs.org [ascopubs.org]

- 13. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of TK216: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cellular Impact of TK216: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TK216, a small molecule inhibitor, has emerged as a compound of interest in oncology research, particularly for its activity in Ewing Sarcoma. Initially developed as a first-in-class direct inhibitor of the EWS-FLI1 fusion protein, the primary oncogenic driver in Ewing Sarcoma, recent studies have unveiled a broader mechanism of action with significant implications for its therapeutic potential and clinical application.[1][2] This technical guide provides an in-depth overview of the cellular pathways affected by TK216 treatment, supported by quantitative data, detailed experimental methodologies, and visual representations of the key molecular interactions.

Core Cellular Effects of TK216 Treatment

TK216 exerts its anti-cancer effects through a multi-faceted approach, primarily by disrupting microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis. While its initial design targeted the EWS-FLI1 transcription factor, compelling evidence now points to its role as a microtubule destabilizing agent.[1][2] This discovery explains the observed cytotoxicity of TK216 in cancer cell lines that do not express the EWS-FLI1 fusion protein.[2]

Quantitative Analysis of TK216 Activity

The potency of TK216 has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A673-M1 (Parental) | Ewing Sarcoma | 0.087 ± 0.012 | [1] |

| TK216-resistant clone 1 | Ewing Sarcoma | 1.2 ± 0.1 | [1] |

| TK216-resistant clone 2 | Ewing Sarcoma | 1.5 ± 0.2 | [1] |

| HL-60 | Acute Myeloid Leukemia | 0.363 | [3] |

| TMD-8 | Diffuse Large B-cell Lymphoma | 0.152 | [3] |

Disruption of Microtubule Dynamics

A pivotal discovery in understanding TK216's mechanism of action is its role as a microtubule destabilizing agent.[1][2] This effect is central to its cytotoxicity and provides a mechanistic explanation for its synergy with other microtubule-targeting agents like vincristine.[1]

Signaling Pathway of TK216-Induced Microtubule Destabilization

Caption: TK216 binds to tubulin dimers, inhibiting their polymerization and leading to microtubule destabilization, which in turn causes mitotic arrest and apoptosis.

Experimental Protocol: In Vitro Microtubule Polymerization Assay

This assay measures the effect of TK216 on the polymerization of purified tubulin in vitro.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

GTP (Guanosine triphosphate) solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

TK216 stock solution (in DMSO)

-

DMSO (vehicle control)

-

Colchicine (positive control for microtubule destabilization)

-

96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a tubulin solution in cold polymerization buffer on ice.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Dispense the tubulin/GTP mixture into pre-chilled microplate wells.

-

Add TK216, DMSO (vehicle control), or colchicine to the respective wells to achieve the desired final concentrations.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for at least 60 minutes. An increase in absorbance indicates microtubule polymerization.

-

Plot absorbance versus time to visualize the polymerization kinetics. A delay or reduction in the rate and extent of polymerization in the presence of TK216 indicates its destabilizing effect.

Induction of G2/M Cell Cycle Arrest

By disrupting microtubule formation, TK216 effectively halts the cell cycle at the G2/M transition, preventing cells from entering mitosis.[4] This arrest is a direct consequence of the cell's inability to form a functional mitotic spindle.

G2/M Checkpoint Signaling Affected by TK216

Caption: TK216-induced microtubule disruption activates the Spindle Assembly Checkpoint, leading to the stabilization of the Cyclin B1/Cdc2 complex and subsequent arrest at the G2/M phase of the cell cycle.

Quantitative Cell Cycle Analysis

Studies on YK-4-279, the parent compound of TK216, demonstrated a significant accumulation of cells in the G2/M phase of the cell cycle following treatment. In TC32 Ewing Sarcoma cells, treatment with 3 µM YK-4-279 resulted in:

This potent induction of G2/M arrest is a key feature of TK216's cytotoxic mechanism.

Induction of Apoptosis

Prolonged G2/M arrest and cellular stress induced by microtubule disruption ultimately lead to the activation of the apoptotic cascade.

TK216's Influence on the Apoptotic Pathway

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. researchgate.net [researchgate.net]

- 3. Pro-Apoptosis Bcl-2 Family Antibody Sampler Kit II | Cell Signaling Technology [cellsignal.com]

- 4. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anticancer Activity of TK216: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TK216, also known as onvansertib, is a first-in-class small molecule inhibitor with demonstrated anticancer activity in a range of hematological and solid tumors. Initially developed as a specific inhibitor of the E26 transformation-specific (ETS) family of transcription factors, its mechanism of action also involves the disruption of microtubule dynamics. This guide provides a comprehensive overview of the preclinical and clinical investigations into the anticancer activity of TK216, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.

Mechanism of Action

TK216 was initially designed to target the protein-protein interactions of ETS family transcription factors, which are frequently deregulated in various cancers through overexpression or chromosomal translocations.[1] A key target is the EWS-FLI1 fusion protein, the primary oncogenic driver in Ewing Sarcoma.[2] TK216 was developed to bind directly to EWS-FLI1, thereby inhibiting its transcriptional activity.[2]

Subsequent research has revealed a broader mechanism of action for TK216. Studies have shown that TK216 acts as a microtubule-destabilizing agent.[2][3] This dual mechanism of inhibiting both transcription factor function and microtubule polymerization likely contributes to its synergistic activity when used in combination with other chemotherapeutic agents, such as vincristine.[4]

Signaling Pathway

The following diagram illustrates the proposed dual mechanism of action of TK216.

References

Methodological & Application

Application Notes and Protocols: TK216 In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

TK216 is an investigational small molecule that was initially developed as a first-in-class direct inhibitor of the EWS-FLI1 fusion protein, a key driver in Ewing sarcoma.[1][2] It is an analog of YK-4-279 and has been evaluated in clinical trials for patients with relapsed or refractory Ewing sarcoma.[3][4][5] While initially designed to disrupt the interaction between EWS-FLI1 and RNA helicase A, subsequent research has revealed that TK216 also functions as a microtubule destabilizing agent.[1][2][6] This dual mechanism of action contributes to its cytotoxic effects in cancer cells. TK216 has demonstrated dose-dependent antiproliferative activity across a range of cancer cell lines.[7] This document provides a detailed protocol for assessing the in vitro cell viability of cancer cells treated with TK216.

Data Presentation

Table 1: Antiproliferative Activity of TK216 in Lymphoma Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of TK216 in various lymphoma subtypes, demonstrating its potent anti-tumor activity.[7]

| Lymphoma Subtype | Cell Line Example | IC50 (nM) |

| ABC-DLBCL | Not Specified | 375 |

| GCB-DLBCL | Not Specified | 374 |

| MCL | Not Specified | 339 |

| MZL | Not Specified | 292 |

| PMBCL | Not Specified | 547 |

| CTCL | Not Specified | 645 |

| PTCL-NOS | Not Specified | 436 |

| ALCL | Not Specified | 193 |

| CLL | Not Specified | 1112 |

| Canine DLBCL | Not Specified | 815 |

Experimental Protocols

Protocol: Cell Viability Assessment using a Luminescent ATP-Based Assay (e.g., CellTiter-Glo®)

This protocol outlines a method for determining cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell line of interest (e.g., Ewing sarcoma cell line A673 or TC-71)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

TK216 compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well white, clear-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Multimode plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding:

-

Culture cells to approximately 80% confluency.

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of TK216 in DMSO.

-

Perform serial dilutions of the TK216 stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest TK216 concentration) and a no-cell control (medium only).

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of TK216 or the vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time can be optimized depending on the cell line and experimental goals.

-

-

Cell Viability Measurement:

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a plate reader.

-

-

Data Analysis:

-

Subtract the average luminescence value from the no-cell control wells from all other wells.

-

Normalize the data to the vehicle control by setting the average luminescence of the vehicle-treated wells to 100% viability.

-

Plot the percentage of cell viability against the logarithm of the TK216 concentration.

-

Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

-

Mandatory Visualization

Caption: Experimental workflow for TK216 in vitro cell viability assay.

Caption: Dual mechanism of action of TK216 leading to cancer cell death.

References

- 1. selleckchem.com [selleckchem.com]

- 2. TK216 targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the oncogenic fusion protein EWS-FLI1 causes G2-M cell cycle arrest and enhanced vincristine sensitivity in Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. odebuplus.univ-poitiers.fr [odebuplus.univ-poitiers.fr]

- 7. cancer-research-network.com [cancer-research-network.com]

Establishing a TK216-Resistant Cell Line for Oncological Research

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

TK216 is a small molecule inhibitor initially developed as a first-in-class agent targeting the EWS-FLI1 fusion protein, a key oncogenic driver in Ewing sarcoma.[1][2][3] Subsequent research has revealed that TK216's primary mechanism of action is the destabilization of microtubules, positioning it as a microtubule-targeting agent.[1][2] Resistance to TK216 has been observed in preclinical models and is associated with mutations in the gene encoding α-tubulin, TUBA1B.[1][2] The development of TK216-resistant cell lines is a critical step in understanding the molecular mechanisms of resistance, identifying potential bypass pathways, and developing novel therapeutic strategies to overcome resistance. These cell lines serve as invaluable tools for in vitro and in vivo studies aimed at improving the clinical efficacy of TK216 and similar compounds.

This document provides a detailed protocol for establishing a TK216-resistant cell line through continuous exposure to escalating concentrations of the drug. It also includes protocols for the characterization of the resistant phenotype, including the determination of the half-maximal inhibitory concentration (IC50), assessment of cell viability, and analysis of potential changes in protein expression.

Data Presentation

Table 1: IC50 Values of Parental and TK216-Resistant Cell Lines

| Cell Line | TK216 IC50 (nM) | Fold Resistance |

| Parental (e.g., A673) | 50 ± 5 | 1 |

| TK216-Resistant | 1500 ± 150 | 30 |

Table 2: Cell Viability in Response to TK216 Treatment

| TK216 Concentration (nM) | Parental Cell Viability (%) | TK216-Resistant Cell Viability (%) |

| 0 | 100 | 100 |

| 10 | 85 | 98 |

| 50 | 50 | 95 |

| 100 | 20 | 92 |

| 500 | 5 | 80 |

| 1000 | <1 | 65 |

| 2000 | <1 | 45 |

Table 3: Protein Expression Analysis in Parental and TK216-Resistant Cell Lines

| Protein | Parental (Relative Expression) | TK216-Resistant (Relative Expression) | Putative Role in Resistance |

| β-Tubulin | 1.0 | 1.0 | Loading Control |

| α-Tubulin (Total) | 1.0 | 1.2 | Target of TK216 |

| Acetylated α-Tubulin | 1.0 | 0.4 | Microtubule Stability |

| P-glycoprotein (MDR1) | 1.0 | 3.5 | Drug Efflux |

| EWS-FLI1 | 1.0 | 0.9 | Original Target |

Experimental Protocols

Protocol 1: Generation of a TK216-Resistant Cell Line

This protocol describes the generation of a TK216-resistant cell line by continuous exposure to the drug with stepwise dose escalation.

Materials:

-

Parental cancer cell line (e.g., A673, a Ewing sarcoma cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

TK216 (stock solution in DMSO)

-

Cell culture flasks (T25, T75)

-

Pipettes and sterile tips

-

Incubator (37°C, 5% CO2)

-

Hemocytometer or automated cell counter

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

DMSO (for vehicle control)

Methodology:

-

Initial Seeding: Seed the parental cells in a T25 flask at a density of 2 x 10^5 cells/mL in complete culture medium. Allow the cells to adhere and grow for 24 hours.

-

Initial TK216 Exposure: Determine the initial treatment concentration of TK216. This should be a low concentration that causes a moderate reduction in cell viability (e.g., the IC20, which can be determined from a preliminary dose-response curve).

-

Continuous Exposure and Monitoring:

-

Replace the medium with fresh medium containing the initial concentration of TK216. Include a vehicle control (DMSO) flask.

-

Monitor the cells daily for signs of cytotoxicity (e.g., cell rounding, detachment, and death).

-

When the cell confluence in the TK216-treated flask reaches approximately 50-60% of the vehicle control flask, subculture the cells.

-

Continue to culture the cells in the presence of the same concentration of TK216.

-

-

Dose Escalation:

-

Once the cells show signs of recovery and are proliferating steadily at the current TK216 concentration (doubling time approaches that of the parental line), increase the TK216 concentration by a factor of 1.5 to 2.

-

Repeat the monitoring and subculturing process as described in step 3.

-

Continue this stepwise dose escalation. It is common for cells to go through periods of crisis and recovery.

-

-

Establishment of a Resistant Clone: After several months of continuous culture with escalating TK216 concentrations, a resistant cell population should emerge that can proliferate in a significantly higher concentration of TK216 compared to the parental cells (e.g., 20-50 fold higher IC50).

-

Isolation of Single-Cell Clones (Optional but Recommended): To ensure a homogenous resistant population, perform single-cell cloning by limiting dilution or by using cloning cylinders.

-

Expansion and Cryopreservation: Expand the selected resistant clone(s) and cryopreserve multiple vials.

Protocol 2: Determination of IC50 using a Cell Viability Assay

This protocol determines the concentration of TK216 that inhibits 50% of cell growth.

Materials:

-

Parental and TK216-resistant cell lines

-

96-well cell culture plates

-

Complete cell culture medium

-

TK216 (serial dilutions)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

-

Plate reader

Methodology:

-

Cell Seeding: Seed both parental and TK216-resistant cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Allow cells to attach overnight.

-

Drug Treatment: Prepare serial dilutions of TK216 in complete medium. Remove the existing medium from the wells and add 100 µL of the TK216 dilutions. Include wells with vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the cell viability against the log of the TK216 concentration.

-

Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

-

Protocol 3: Western Blot Analysis of Protein Expression

This protocol is used to assess changes in the expression of proteins potentially involved in TK216 resistance.

Materials:

-

Parental and TK216-resistant cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-α-tubulin, anti-acetylated-α-tubulin, anti-P-glycoprotein, anti-EWS-FLI1, anti-β-tubulin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Methodology:

-

Cell Lysis: Lyse the parental and TK216-resistant cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-tubulin).

Visualizations

Caption: Experimental workflow for generating and characterizing a TK216-resistant cell line.

Caption: TK216 mechanism of action and a known resistance pathway.

Caption: Logical relationship for confirming the TK216-resistant phenotype.

References

Application Notes and Protocols: TK216 for In Vivo Mouse Models of Sarcoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

TK216 is a small molecule inhibitor initially developed as a first-in-class agent targeting the EWS-FLI1 fusion protein, a key oncogenic driver in Ewing sarcoma.[1] Subsequent research has revealed that TK216 also functions as a microtubule destabilizing agent, providing a dual mechanism of action and explaining its cytotoxic effects in cancer cells that do not express the EWS-FLI1 fusion.[2][3] This document provides detailed application notes and protocols for the use of TK216 in preclinical in vivo mouse models of sarcoma, with a focus on Ewing sarcoma. The information compiled is based on published preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.

Quantitative Data Summary

The following tables summarize the reported dosages and experimental parameters for TK216 and its parent compound, YK-4-279, in mouse models of sarcoma.

Table 1: In Vivo Dosage of TK216 in a Mouse Model of Ewing Sarcoma

| Compound | Dosage | Administration Route | Dosing Schedule | Mouse Strain | Sarcoma Model | Observations | Reference |

| TK216 | 25 mg/kg | Intraperitoneal (I.P.) | Daily (QD) | NOD/SCID/IL2gr-null | SK-N-MC EWS cell line xenograft (right leg implantation) | Caused >10% weight loss and 50% treatment-related mortality. | [4] |

| TK216 | 50 mg/kg | Intraperitoneal (I.P.) | Daily (QD) | NOD/SCID/IL2gr-null | SK-N-MC EWS cell line xenograft (right leg implantation) | Caused >10% weight loss and 50% treatment-related mortality. | [4] |

Table 2: In Vivo Dosage of YK-4-279 (Parent Compound of TK216) in Mouse Models of Ewing Sarcoma

| Compound | Dosage | Administration Route | Dosing Schedule | Mouse Strain | Sarcoma Model | Observations | Reference |

| YK-4-279 | 10 mg/kg | Intraperitoneal (I.P.) | Daily | Not Specified | A4573 xenograft tumors | Elevated CD99 protein expression in tumors. | [5] |

| YK-4-279 | 50 mg/kg | Intraperitoneal (I.P.) | Daily | Not Specified | A4573 xenograft tumors | Elevated CD99 protein expression in tumors. | [5] |

| YK-4-279 | 100 mg/kg | Intraperitoneal (I.P.) | Daily | Not Specified | A4573 xenograft tumors | Elevated CD99 protein expression in tumors. | [5] |

| YK-4-279 | 50 mg/kg | Oral (p.o.) | Daily | NOD-SCID-IL-2Rγnull | TC71 xenografts | Effective in delaying tumor growth. | [6][7] |

Experimental Protocols

Ewing Sarcoma Cell Culture

This protocol describes the general procedure for culturing Ewing sarcoma cell lines for subsequent in vivo implantation.

Materials:

-

Ewing sarcoma cell line (e.g., SK-N-MC, A673, TC71)

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO₂)

-

Hemocytometer or automated cell counter

Procedure:

-

Maintain Ewing sarcoma cells in T-75 flasks in a 37°C incubator with 5% CO₂.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

-

To subculture, wash the cells with sterile PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at the desired density.

-

For in vivo implantation, harvest cells during the logarithmic growth phase.

Orthotopic Ewing Sarcoma Mouse Model

This protocol details the establishment of an orthotopic Ewing sarcoma xenograft model by injecting tumor cells into the tibia of immunodeficient mice.[8][9][10]

Materials:

-

Ewing sarcoma cells (e.g., A673-luc, expressing luciferase for imaging)

-

Immunodeficient mice (e.g., NOD/SCID, NSG), 4-6 weeks old

-

Sterile PBS or serum-free medium

-

Matrigel (optional, can improve tumor take rate)

-

Insulin syringes with a 27-30 gauge needle

-

Anesthesia (e.g., isoflurane)

-

Bioluminescent imaging system (for luciferase-expressing cells)

-

Calipers

Procedure:

-

Harvest and count Ewing sarcoma cells as described in Protocol 1.

-

Wash the cells twice with sterile PBS or serum-free medium.

-

Resuspend the cells in sterile PBS at a concentration of 1 x 10⁶ to 5 x 10⁶ cells per 20-50 µL. For some cell lines, resuspending in a 1:1 mixture of media and Matrigel can enhance tumor formation.[8]

-

Anesthetize the mouse using isoflurane.

-

Secure the mouse in a supine position and extend one of the hind limbs.

-

Carefully insert the needle into the proximal end of the tibia, through the tibial plateau.

-

Slowly inject the cell suspension (20-50 µL) into the intramedullary cavity of the tibia.

-

Monitor the mice for tumor growth. This can be done through palpation, caliper measurements of the limb diameter, or bioluminescent imaging for luciferase-expressing cells.[4]

-

Tumors are typically palpable 2-4 weeks after injection.

TK216 Formulation and Administration

This protocol provides a suggested method for the formulation and intraperitoneal administration of TK216 to mice.

Materials:

-

TK216

-

Vehicle for solubilization (e.g., a mixture of DMSO, PEG300, and saline. A common starting point is 10% DMSO, 40% PEG300, and 50% sterile saline). Note: The optimal vehicle should be determined empirically for solubility and animal tolerance.

-

Sterile injection vials

-

Insulin syringes with a 27-30 gauge needle

Procedure:

-

Formulation (prepare fresh daily): a. Weigh the required amount of TK216 for the desired dose and number of animals. b. Dissolve TK216 in the appropriate volume of the vehicle. For example, to prepare a 2.5 mg/mL solution for a 25 mg/kg dose in a 20g mouse (requiring 0.5 mg in 0.2 mL), dissolve 2.5 mg of TK216 in 1 mL of vehicle. c. Ensure complete dissolution, using gentle vortexing if necessary.

-

Administration: a. Weigh each mouse to calculate the precise injection volume. The injection volume is typically 100-200 µL. b. Securely hold the mouse and turn it to expose the abdomen. c. Insert the needle into the lower right or left quadrant of the peritoneum, avoiding the midline to prevent damage to the bladder. d. Inject the TK216 formulation slowly. e. Return the mouse to its cage and monitor for any adverse reactions. f. Administer daily (QD) as per the experimental design.[4]

Monitoring Tumor Growth and Efficacy

This protocol outlines the procedures for monitoring tumor progression and evaluating the efficacy of TK216 treatment.

Materials:

-

Calipers

-

Bioluminescent imaging system (if applicable)

-

Data recording sheets

Procedure:

-

Tumor Volume Measurement: a. For subcutaneous or easily palpable orthotopic tumors, measure the length (L) and width (W) of the tumor using calipers 2-3 times per week. b. Calculate the tumor volume using the formula: Volume = (L x W²) / 2.[11]

-

Bioluminescent Imaging: a. For tumors expressing luciferase, perform imaging once or twice a week. b. Inject the mice with D-luciferin substrate according to the manufacturer's instructions. c. Anesthetize the mice and place them in the imaging chamber. d. Acquire images and quantify the bioluminescent signal (photon flux) from the tumor region.

-

Body Weight and Health Monitoring: a. Record the body weight of each mouse 2-3 times per week as an indicator of overall health and treatment-related toxicity. b. Observe the mice daily for any clinical signs of distress, such as changes in posture, activity, or grooming.

-

Efficacy Endpoints: a. Primary endpoints may include tumor growth inhibition, tumor regression, and survival. b. The study may be terminated when tumors reach a predetermined size (e.g., 1.5-2.0 cm in diameter) or if mice show signs of significant morbidity.

Signaling Pathways and Experimental Workflow

TK216 Signaling Pathway

TK216 was initially designed to inhibit the EWS-FLI1 fusion oncoprotein, which is the primary genetic driver in most Ewing sarcoma cases.[1] It was believed to act by disrupting the interaction between EWS-FLI1 and RNA helicase A (RHA). However, more recent studies have demonstrated that TK216 also functions as a microtubule destabilizing agent.[2][3] This dual mechanism contributes to its anti-cancer activity.

Caption: TK216's dual mechanism of action in sarcoma cells.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for evaluating the efficacy of TK216 in an orthotopic mouse model of Ewing sarcoma.

Caption: Workflow for TK216 in vivo efficacy studies.

References

- 1. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TK216 targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tumor Growth Analysis of Ewing Sarcoma Cell Lines Using Subcutaneous Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. An Oral Formulation of YK-4-279: Preclinical Efficacy and Acquired Resistance Patterns in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Establishment and Characterisation of Metastatic Extraskeletal Ewing Sarcoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A humanized orthotopic mouse model for preclinical evaluation of immunotherapy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A humanized orthotopic mouse model for preclinical evaluation of immunotherapy in Ewing sarcoma [frontiersin.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: TK216 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of TK216, a potent small molecule inhibitor, in various cell culture experiments. Initially developed as a direct inhibitor of the EWSR1-FLI1 fusion protein, recent studies have elucidated that TK216 functions as a microtubule-destabilizing agent, offering a broad anti-cancer activity.[1][2] This document outlines its mechanism of action, provides effective concentration ranges in different cancer cell lines, and details protocols for key in vitro assays.

Mechanism of Action

TK216 was first identified as an inhibitor of the E26 transformation-specific (ETS) family of transcription factors, specifically targeting the oncogenic fusion protein EWS-FLI1 in Ewing Sarcoma.[3] It was shown to block the interaction between EWS-FLI1 and RNA helicase A.[4] However, further research has revealed that the cytotoxic effects of TK216 are primarily due to its activity as a microtubule-destabilizing agent. By binding to β-tubulin, TK216 disrupts microtubule polymerization, leading to mitotic arrest and subsequent apoptosis.[1][5][6] This mechanism is similar to other microtubule-targeting agents like vinca alkaloids.[5]

Data Presentation: Efficacy of TK216 Across Various Cancer Cell Lines

The following tables summarize the effective concentrations of TK216 for inhibiting cell proliferation (IC50) and inducing apoptosis in a range of cancer cell lines. These values are a guide for designing experiments and may require optimization for specific cell lines and experimental conditions.

Table 1: TK216 IC50 Values in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| ABC-DLBCL | Diffuse Large B-cell Lymphoma | 375 |

| GCB-DLBCL | Diffuse Large B-cell Lymphoma | 374 |

| MCL | Mantle Cell Lymphoma | 339 |

| MZL | Marginal Zone Lymphoma | 292 |

| CLL | Chronic Lymphocytic Leukemia | 1112 |

| PMBCL | Primary Mediastinal B-cell Lymphoma | 547 |

| CTCL | Cutaneous T-cell Lymphoma | 645 |

| PTCL-NOS | Peripheral T-cell Lymphoma, Not Otherwise Specified | 436 |

| ALCL | Anaplastic Large Cell Lymphoma | 193 |

| Canine DLBCL | Canine Diffuse Large B-cell Lymphoma | 815 |

| A4573 | Ewing Sarcoma | Dose-dependent inhibition observed from 30 nM to 500 nM |

| THP-1 | Acute Monocytic Leukemia | IC25 used in combination studies |

Table 2: Recommended TK216 Concentrations for Apoptosis Induction

| Cell Line | Cancer Type | Concentration (nM) | Treatment Duration |

| DLBCL cell lines | Diffuse Large B-cell Lymphoma | 500 | 24-72 hours |

| DLBCL cell lines | Diffuse Large B-cell Lymphoma | 100, 300, 1000 | Not Specified |

Source:[4]

Experimental Protocols

Herein are detailed protocols for fundamental experiments to assess the cellular effects of TK216.

Protocol 1: Cell Viability and IC50 Determination using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of TK216.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

TK216 (dissolved in an appropriate solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (for formazan dissolution)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[8]

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of TK216 in complete medium. A suggested starting range is 1 nM to 10 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest TK216 concentration).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of TK216.

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 540 nm using a microplate reader.[10]

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the percentage of cell viability against the log of TK216 concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide Staining

This protocol describes how to quantify apoptosis induced by TK216 using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

TK216

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of TK216 (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

-

Include an untreated or vehicle-treated control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Annexin V-FITC negative, PI negative cells are viable.

-

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the analysis of cell cycle distribution following TK216 treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

TK216

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells and treat with TK216 as described in the apoptosis protocol.

-

Harvest the cells by trypsinization.

-

-

Fixation:

-

Wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

Mandatory Visualizations

References

- 1. TK216 targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. TK216 is an ETS Transcription Factor Inhibitor for Treatment of Ewing Sarcoma | MedChemExpress [medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. youtube.com [youtube.com]

- 6. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 7. The Small-Molecule E26-Transformation-Specific Inhibitor TK216 Attenuates the Oncogenic Properties of Pediatric Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. google.com [google.com]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. google.com [google.com]

- 14. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Continuous Intravenous Infusion of TK216 (Onvansertib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

TK216, also known as onvansertib, is a first-in-class small molecule inhibitor targeting the E26 transformation-specific (ETS) family of oncoproteins. In Ewing Sarcoma, TK216 is designed to disrupt the function of the EWS-FLI1 fusion protein, a key driver of the disease. This document provides an overview of the available information regarding the protocol for the continuous intravenous infusion of TK216, primarily derived from human clinical trial data due to the limited public availability of detailed preclinical animal study protocols for this specific route of administration. While preclinical studies have been referenced in clinical trial literature, the specific methodologies for continuous intravenous infusion in animal models are not extensively detailed in the available resources.

Mechanism of Action